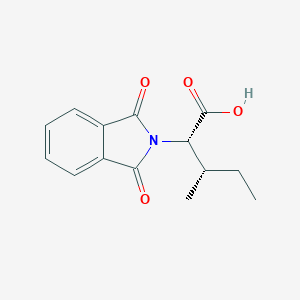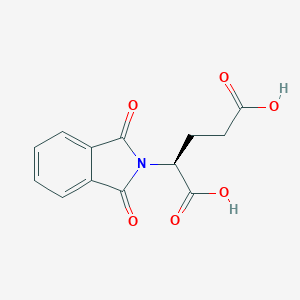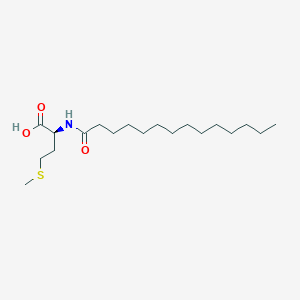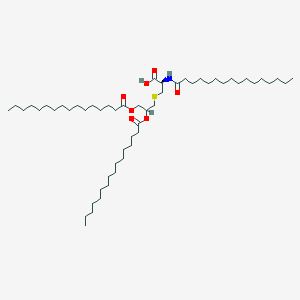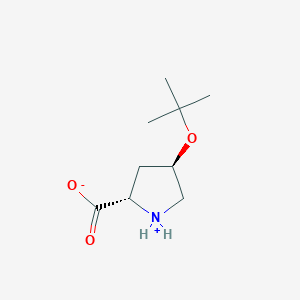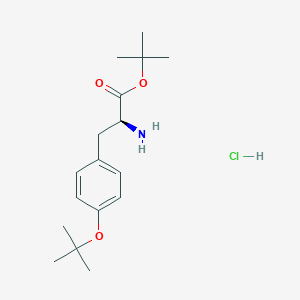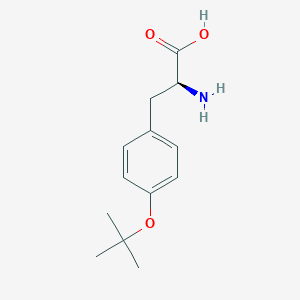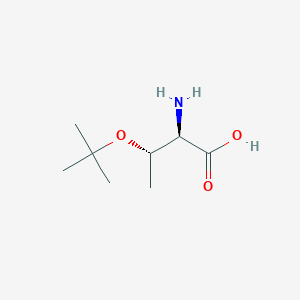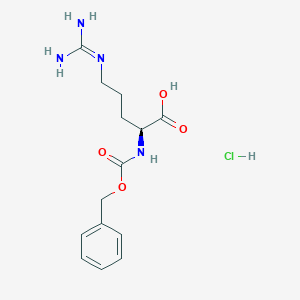
Cbz-L-arginine hydrochloride
Übersicht
Beschreibung
Cbz-L-arginine hydrochloride, also known as Nα-Cbz-L-arginine hydrochloride, is a compound with the molecular formula C14H21ClN4O4 and a molecular weight of 344.79 . It is also referred to as Carbobenzoxy-L-arginine-7-amino-4-methylcoumarin hydrochloride .
Synthesis Analysis
The synthesis of Cbz-protected amino groups, such as in Cbz-L-arginine hydrochloride, has been reported in the literature . An efficient catalytic four-component reaction of carbonyl compounds, benzyl chloroformate, 1,1,1,3,3,3-hexamethyldisilazane, and allyltrimethylsilane provides Cbz-protected homoallylic amines .Molecular Structure Analysis
The molecular structure of Cbz-L-arginine hydrochloride consists of a carbobenzoxy (Cbz) group attached to the alpha-amino group of L-arginine . The Cbz group serves as a protecting group for the amino group during peptide synthesis .Physical And Chemical Properties Analysis
Cbz-L-arginine hydrochloride is a powder that is soluble in water or 1% acetic acid . It has a molecular weight of 344.79 .Wissenschaftliche Forschungsanwendungen
Hypoxia Treatment
- Field : Medical Science
- Application : L-arginine is effective in therapeutic practice in conditions accompanied by different-origin hypoxia .
- Method : The method involves supplementation with L-arginine depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .
- Results : The review demonstrates a favorable effect of supplementation with L-arginine and its application depending on mitochondrial oxidative phosphorylation processes and biochemical indices in groups of individuals with low and high capacity of adaptation to hypoxia .
Protein Aggregation Suppression
- Field : Biochemistry
- Application : L-Arginine is one of the most commonly used and most generally applicable suppressors of protein aggregation .
- Method : The method involves the use of L-arginine as a suppressor of aggregation during in vitro-refolding of proteins .
- Results : The use of L-arginine has been found to effectively suppress protein aggregation, enhancing in vitro protein refolding .
Cardiovascular Health Improvement
- Field : Cardiovascular Medicine
- Application : L-arginine HCL powder has a positive impact on cardiovascular health .
- Method : L-arginine is a precursor to nitric oxide, which acts as a vasodilator, relaxing and widening blood vessels .
- Results : The use of L-arginine can help lower blood pressure and improve blood flow throughout the body .
Fluorescence Labeling
- Field : Biochemistry
- Application : Z-L-Arg 7-amido-4-methylcoumarin hydrochloride, a derivative of L-arginine, is used in fluorescence labeling .
- Method : The compound is used as a fluorescent label in various biochemical assays .
- Results : The compound exhibits fluorescence with an excitation wavelength of 290 nm and emission wavelengths of 390 nm (buffer pH 7.1) and 437 nm (Reaction product) .
Amine Protection
- Field : Organic Chemistry
- Application : Amines can be protected as carbamate groups using reagents like CBzCl .
- Method : The method involves the use of CBzCl for the protection of amines. The protected amines can be deprotected using catalytic hydrogenation (Pd-C, H2 for the CBz group) .
- Results : This method is particularly important for peptide synthesis .
Fluorescent Labeling
- Field : Biochemistry
- Application : Z-L-Arg 7-amido-4-methylcoumarin hydrochloride, a derivative of L-arginine, is used in fluorescence labeling .
- Method : The compound is used as a fluorescent label in various biochemical assays .
- Results : The compound exhibits fluorescence with an excitation wavelength of 290 nm and emission wavelengths of 390 nm (buffer pH 7.1) and 437 nm (Reaction product) .
Amine Protection
- Field : Organic Chemistry
- Application : Amines can be protected as carbamate groups using reagents like CBzCl .
- Method : The method involves the use of CBzCl for the protection of amines. The protected amines can be deprotected using catalytic hydrogenation (Pd-C, H2 for the CBz group) .
- Results : This method is particularly important for peptide synthesis .
Safety And Hazards
Cbz-L-arginine hydrochloride should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn. The compound should be stored in a well-ventilated place with the container kept tightly closed .
Zukünftige Richtungen
Cbz-L-arginine hydrochloride has potential applications in the pharmaceutical industry. For instance, it can be used in the synthesis of novel arginine vasopressin prodrugs . Additionally, the structure-activity relationships established for this compound may open perspectives for the design of effective biodegradable antimicrobial materials that can overcome emerging resistance .
Eigenschaften
IUPAC Name |
(2S)-5-(diaminomethylideneamino)-2-(phenylmethoxycarbonylamino)pentanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N4O4.ClH/c15-13(16)17-8-4-7-11(12(19)20)18-14(21)22-9-10-5-2-1-3-6-10;/h1-3,5-6,11H,4,7-9H2,(H,18,21)(H,19,20)(H4,15,16,17);1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHCPMSWPCALFQJ-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CCCN=C(N)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30518264 | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
344.79 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cbz-L-arginine hydrochloride | |
CAS RN |
56672-63-0 | |
| Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56672-63-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 88473 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056672630 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N~2~-[(Benzyloxy)carbonyl]-N~5~-(diaminomethylidene)-L-ornithine--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30518264 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Arginine, N2-[(phenylmethoxy)carbonyl]-, monohydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.638 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



